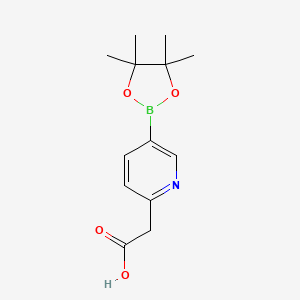![molecular formula C11H13NO2 B13669356 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)
2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Comparison: 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, stability, and biological activity. These differences can make it more suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-ethyl-8-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-3-9-11(13)12-8-6-4-5-7(2)10(8)14-9/h4-6,9H,3H2,1-2H3,(H,12,13) |
Clave InChI |
GNGLLVQYRSHHNQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)NC2=CC=CC(=C2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)
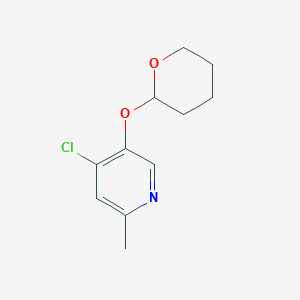
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)
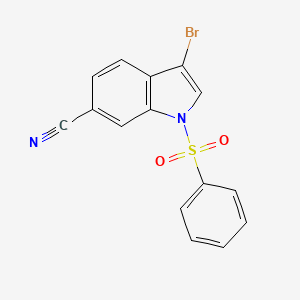



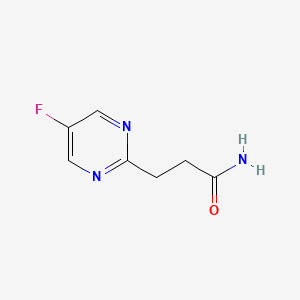
![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)


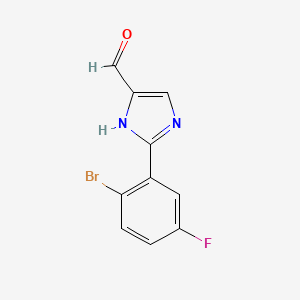
![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
